molecular formula C7H6ClFO2S B8666897 1-Chloromethanesulfonyl-4-fluoro-benzene

1-Chloromethanesulfonyl-4-fluoro-benzene

Cat. No. B8666897
M. Wt: 208.64 g/mol
InChI Key: CFFWKOLRRHGOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07803793B2

Procedure details

A stirred mixture of 4-fluoro-benzenesulfonyl chloride (10.16 g, 52.2 mmol), sodium sulfite (12.25 g, 97.1 mmol) and sodium bicarbonate (8.02 g, 95.5 mmol) in water (55 mL) is heated at 100° C. for 1 h. The crude sodium sulfinate solution is allowed to cool for 30 min and then treated with bromochloromethane (60 mL) and tetra-N-butyl ammonium bromide (1.68 g, 5.22 mmol). The resulting mixture is heated at 75° C. overnight. The organic layer was separated. The aqueous solution was extracted with CH2Cl2 (×2). The combined organics were washed with water and brine, and dried over anhydrous MgSO4. The filtration through Celite-silica gel pad and concentration in vacuo gave the desired product without further purification. 1H NMR (300 MHz, CDCl3) 8.00 (m, 2H), 7.30 (m, 2H), 4.53 (s, 2H).
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
12.25 g
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium sulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
[Compound]
Name
tetra-N-butyl ammonium bromide
Quantity
1.68 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.S([O-])([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+].Br[CH2:24][Cl:25]>O>[Cl:25][CH2:24][S:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)(=[O:10])=[O:9] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
10.16 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
12.25 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
8.02 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Two
Name
sodium sulfinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
BrCCl
Name
tetra-N-butyl ammonium bromide
Quantity
1.68 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated at 75° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with CH2Cl2 (×2)
WASH
Type
WASH
Details
The combined organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
The filtration
CONCENTRATION
Type
CONCENTRATION
Details
through Celite-silica gel pad and concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCS(=O)(=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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